molecular formula C13H25N3O4S B2755469 tert-butyl4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 2137485-17-5

tert-butyl4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B2755469
CAS No.: 2137485-17-5
M. Wt: 319.42
InChI Key: DWSRYTFWQRCYNP-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic organic compound with the molecular formula C13H25N3O4S and a molecular weight of 319.43 g/mol . This compound is characterized by its spirocyclic structure, which includes a sulfur atom and a tert-butyl group. It is commonly used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the tert-butyl group: This is achieved through alkylation reactions using tert-butyl halides under basic conditions.

    Functional group modifications: Various functional groups, such as amino and carboxylate groups, are introduced through standard organic reactions like amination and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

tert-Butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure and functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-amino-1-methyl-2,2-dioxo-2λ6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O4S/c1-12(2,3)20-11(17)16-7-5-13(6-8-16)10(14)9-21(18,19)15(13)4/h10H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSRYTFWQRCYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CS(=O)(=O)N2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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